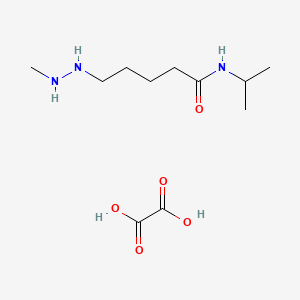
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a hydrazine derivative and an amide group, combined with oxalic acid, which is known for its role in various chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide typically involves the reaction of 2-methylhydrazine with N-propan-2-ylpentanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The hydrazine and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different hydrazine derivatives. Substitution reactions can lead to a wide range of substituted amides and hydrazines.
Aplicaciones Científicas De Investigación
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group may also play a role in the compound’s activity by influencing its binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (5S)-4,5-Dihydro-5-hydroxy-5-(2-methylhydrazinyl)-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
- N-methyl hydrazone derivatives
Uniqueness
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is unique due to its specific combination of hydrazine and amide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64377-89-5 |
|---|---|
Fórmula molecular |
C11H23N3O5 |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid |
InChI |
InChI=1S/C9H21N3O.C2H2O4/c1-8(2)12-9(13)6-4-5-7-11-10-3;3-1(4)2(5)6/h8,10-11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
Clave InChI |
ARVWIPWOCDINET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CCCCNNC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















